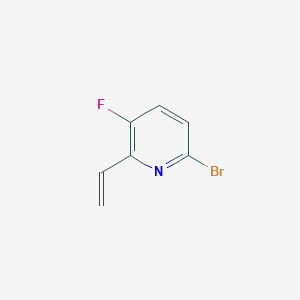

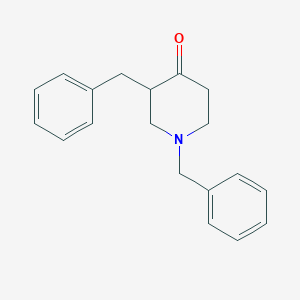

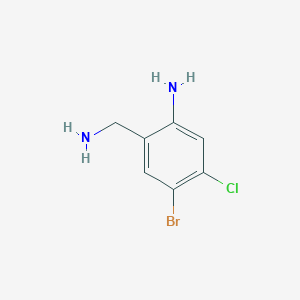

![molecular formula C15H19NO2 B3338961 N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide CAS No. 196597-16-7](/img/structure/B3338961.png)

N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide

Descripción general

Descripción

“N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide” is a chemical compound with the molecular formula C16H21NO2 . It has an average mass of 259.343 Da and a monoisotopic mass of 259.157227 Da . It is also known as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide or ramelteon .

Synthesis Analysis

The synthesis of ramelteon involves two parts. First, the synthesis of the tricyclic core with the key intermediate 6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one is performed in six or seven steps. Then, the side chain with the introduction of the chirality and amide function is performed in four steps . The synthesis uses 2,3-benzofuran as the starting material and in several steps involves the use of small to large excess of halogenated reagents and in the last asymmetric hydrogenation step, high pressure of hydrogen (around 5 MPa) is used .Molecular Structure Analysis

The molecular structure of this compound is based on a tetrahydro-2H-indeno[5,4-b]furan core, which is a type of fused ring system . The compound has one defined stereocenter .Chemical Reactions Analysis

The synthesis of this compound involves several chemical reactions, including the formation of a tricyclic core, the introduction of chirality, and the formation of an amide function . The compound can be obtained by subjecting a precursor compound to asymmetric reduction in the presence of catalysts selected from complexes comprising transition metals .Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H21NO2 and an average mass of 259.343 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Enzyme-Catalyzed Asymmetric Hydrolysis

N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide has been utilized in enzymatic studies, particularly involving Bacillus sp. SUI-12. This bacterium was used for the enzyme-catalyzed asymmetric hydrolysis of the compound, leading to the production of a chiral indan derivative with high enantioselectivity. This process is significant in the synthesis of the melatonin receptor agonist TAK-375, showcasing its role in medicinal chemistry (Tarui et al., 2002).

Anion Coordination in Chemistry

Research on similar amide derivatives has shown the potential of these compounds in studying anion coordination. These studies help in understanding the spatial orientations and interactions of such molecules, which can be crucial for developing new chemical processes and materials (Kalita & Baruah, 2010).

Antimicrobial Activity

Derivatives of compounds structurally similar to N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide have shown promising results in antimicrobial activity studies. These findings are vital for developing new antibacterial and antifungal agents, which is an ongoing challenge in medical research (Nagarsha et al., 2023).

Synthesis and Resolution in Chemical Processes

The synthesis and resolution of structurally similar compounds are important in chemical research, especially in the field of pharmaceuticals. Efficient synthesis methods have been developed for compounds like Ramelteon, an FDA-approved drug for treating insomnia, indicating the relevance of such studies in drug development (Nagarapu et al., 2014).

Crystal Structure Analysis

Understanding the crystalstructure of compounds similar to N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide is crucial in the field of crystallography. Studies have focused on determining the crystal structure of related compounds, which aids in understanding the molecular geometry and potential applications in material science and drug design (Subhadramma et al., 2015).

Chemoselective Acetylation in Medicinal Chemistry

Research has been conducted on the chemoselective acetylation of compounds structurally similar to the subject compound, which is significant in synthesizing intermediates for antimalarial drugs. Such studies demonstrate the compound's relevance in developing treatments for global health challenges (Magadum & Yadav, 2018).

Synthesis of Novel Derivatives

Innovative methods for synthesizing novel derivatives of related compounds have been explored. These derivatives are evaluated for their potential applications in various fields, including antimicrobial and cytotoxicity studies, highlighting their significance in pharmaceutical research and drug development (Kaplancıklı et al., 2012).

Potential as ACE Inhibitors

Compounds similar to N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide have been studied for their potential as angiotensin-converting enzyme (ACE) inhibitors. This research is pivotal for cardiovascular drug development, showcasing the compound's significance in addressing heart-related health issues (Vulupala et al., 2018).

Mecanismo De Acción

Ramelteon is a melatonin receptor agonist with both high affinity for melatonin MT1 and MT2 receptors and selectivity over the MT3 receptor . Ramelteon demonstrates full agonist activity in vitro in cells expressing human MT1 or MT2 receptors, and high selectivity for human MT1 and MT2 receptors compared to the MT3 receptor . The activity of ramelteon at the MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties, as these receptors, acted upon by endogenous melatonin, are thought to be involved in the maintenance of the circadian rhythm underlying the normal sleep-wake cycle .

Propiedades

IUPAC Name |

N-[2-(2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-10(17)16-8-6-12-3-2-11-4-5-14-13(15(11)12)7-9-18-14/h4-5,12H,2-3,6-9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDSGISCYQWUIMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]acetamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [[(1R,3R)-5-(2-chloroethylidene)-1,3-cyclohexanediyl]bis(oxy)]bis[(1,1-dimethylethyl)dimethyl-](/img/structure/B3338888.png)

![4,6-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B3338927.png)